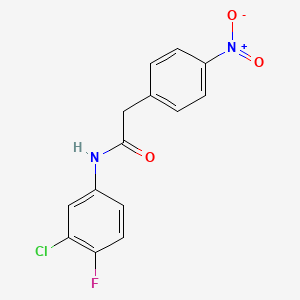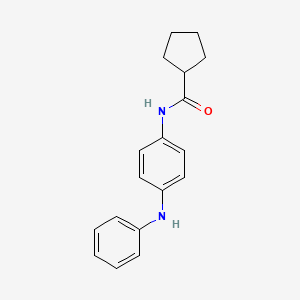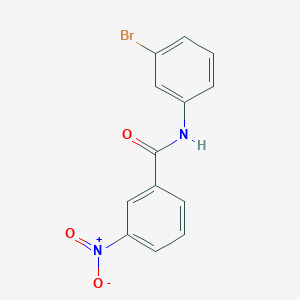
3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of flavones and is known for its unique properties, including its ability to inhibit certain enzymes and modulate various biological pathways. In
Aplicaciones Científicas De Investigación
3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment, where this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one involves the inhibition of certain enzymes, including topoisomerases and histone deacetylases. These enzymes play a critical role in DNA replication and gene expression, and their inhibition can lead to the inhibition of cancer cell growth and the modulation of various biological pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one has several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various biological pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one in lab experiments is its high purity and yield, which makes it suitable for various research applications. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
Despite the significant progress made in understanding the potential applications of 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one, there are still several areas of research that need to be explored. Some of the future directions for research include the development of more efficient synthesis methods, the identification of new biological targets for this compound, and the exploration of its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one is a promising compound that has potential applications in scientific research, particularly in the field of cancer treatment. Its unique properties, including its ability to inhibit certain enzymes and modulate various biological pathways, make it a potential candidate for the development of new treatments for various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one involves several steps, including the condensation of 4-fluorobenzoyl chloride with 7-methylchromone in the presence of a base, followed by the addition of an acid catalyst to form the final product. This method has been optimized to yield high purity and yield of the compound, making it suitable for various research applications.
Propiedades
IUPAC Name |
3-(4-fluorobenzoyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO3/c1-10-2-7-13-15(8-10)21-9-14(17(13)20)16(19)11-3-5-12(18)6-4-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJSFAHAQIXROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzoyl)-7-methylchromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)







![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
![methyl 4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5723303.png)